![molecular formula C21H42O2 B3428478 Isopropyl isostearate CAS No. 68171-33-5](/img/structure/B3428478.png)
Isopropyl isostearate
Overview
Description
Isopropyl isostearate is an ester formed from the reaction between isopropyl alcohol and isostearic acid. It is a clear, odorless liquid commonly used in personal care products due to its excellent emollient properties. This compound is particularly effective in moisturizing and conditioning the skin, making it a popular ingredient in lotions, creams, and other cosmetic formulations .
Biochemical Analysis
Biochemical Properties
Isopropyl Isostearate is a branched-chain fatty acid ester. The branched-chain nature of isostearates significantly changes the physicochemical properties such as the phase transfer temperature of lipids . It interacts with various biomolecules, including enzymes and proteins, to exert its effects.
Cellular Effects
The effects of this compound on cells are largely due to its interactions with cellular lipids. As a branched-chain fatty acid, it can disrupt the orientation of membrane lipids, similar to the effects of unsaturated fatty acids .
Molecular Mechanism
The molecular mechanism of action of this compound is largely due to its ability to interact with and disrupt cellular lipids. This can lead to changes in membrane fluidity and permeability, potentially affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl isostearate is typically synthesized through the esterification of isostearic acid with isopropyl alcohol. This reaction involves combining the acid and alcohol in the presence of a catalyst, usually an acid catalyst like sulfuric acid, under controlled temperature conditions. The reaction produces this compound and water as by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Isopropyl isostearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isopropyl alcohol and isostearic acid. Transesterification involves exchanging the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: Isopropyl alcohol and isostearic acid
Transesterification: New ester (e.g., methyl isostearate) and isopropyl alcohol
Scientific Research Applications
Biochemical Properties
Isopropyl isostearate is synthesized through the esterification of isostearic acid with isopropyl alcohol. This process alters the physicochemical properties of lipids, particularly affecting membrane fluidity and permeability due to its branched-chain structure. The compound exhibits unique interactions with cellular lipids, potentially disrupting membrane orientations similar to unsaturated fatty acids.
Dermatological Applications
- Moisturization : IPIS has been studied for its ability to improve the stratum corneum's water permeability barrier function. Research indicates that it can modify lipid phase behavior, enhancing hydration without significant occlusion effects .
- Skin Tolerance : Safety assessments have shown that IPIS is generally well-tolerated in cosmetic formulations, with minimal irritation potential. Studies involving repeated applications indicated slight to moderate skin irritation but confirmed its hypoallergenic properties .
Cosmetic Formulations
This compound serves as a lubricant and binder in cosmetic products, contributing to a smooth application and aesthetic appeal. It enhances product stability and performance in formulations like creams, lotions, and makeup products .
Property | Details |
---|---|
Function | Emollient, lubricant, binder |
Skin Effects | Improves hydration, enhances texture |
Irritation Potential | Slight to moderate; generally well-tolerated |
Pharmaceutical Applications
In pharmaceutical formulations, IPIS is explored for its potential use in topical drug delivery systems due to its skin-penetrating properties. Its ability to enhance the permeation of active ingredients makes it a valuable component in transdermal systems .
Moisturization Study
A study assessed the effects of various lipophilic moisturizers on stratum corneum lipid packing. This compound demonstrated significant improvements in water permeability barrier function compared to traditional occlusive agents like petrolatum. This was attributed to its unique influence on lipid phase behavior rather than occlusion .
Safety Assessment
A comprehensive safety assessment evaluated the irritation potential of IPIS through various dermatological tests on rabbits. Results indicated that while undiluted IPIS caused some irritation, a 10% aqueous suspension was relatively well tolerated, confirming its safe use in cosmetic applications .
Mechanism of Action
Isopropyl isostearate acts primarily as an emollient, forming a protective layer on the skin’s surface that helps retain moisture and improve skin texture. It also enhances the spreadability and absorption of formulations, making them easier to apply and more effective. The compound’s molecular structure allows it to interact with the lipid bilayers of the skin, improving hydration and barrier function .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl stearate
- Isopropyl palmitate
- Isopropyl myristate
- Isopropyl lanolate
Uniqueness
Compared to similar compounds, isopropyl isostearate is unique due to its branched-chain structure, which provides superior emollient properties and better skin compatibility. It is also more effective in enhancing the spreadability and absorption of formulations, making it a preferred choice in high-performance cosmetic products .
Biological Activity
Isopropyl isostearate (IPI) is an ester derived from isostearic acid and isopropanol. It is primarily utilized in cosmetic formulations due to its emollient properties, enhancing skin feel and texture. This article delves into the biological activity of this compound, examining its safety, skin penetration capabilities, and potential therapeutic applications.
Skin Penetration Enhancement
This compound has been studied for its ability to enhance skin permeability. Research indicates that it can facilitate the transdermal delivery of various compounds. For instance, in vitro studies using excised human skin have demonstrated that isopropyl esters can significantly increase the permeation of hydrophilic drugs across the stratum corneum, which is crucial for effective topical drug delivery .
Table 1: Comparative Skin Penetration Enhancers
Compound | Skin Penetration Enhancement | Study Reference |
---|---|---|
This compound | Moderate | |
Isopropyl Myristate | High | |
Isopropyl Palmitate | Moderate |
Safety and Toxicology
The safety profile of this compound has been evaluated in multiple studies. A significant finding from a safety assessment indicated that repeated applications of a 10% aqueous suspension were well-tolerated in albino rabbits, showing no adverse effects on the skin . Furthermore, the compound was classified as having a low irritancy potential, making it suitable for cosmetic use.
Case Study: Dermal Safety Assessment
In a dermal safety study, different concentrations of this compound were applied to rabbit skin. The results showed minimal irritation and no significant adverse reactions. This suggests that IPI can be safely incorporated into topical formulations without causing harm to the skin barrier .
Therapeutic Applications
This compound's emollient properties make it a candidate for various therapeutic applications. Its ability to enhance skin hydration and improve the delivery of active pharmaceutical ingredients (APIs) positions it as a valuable component in dermatological treatments.
Research Findings on Therapeutic Efficacy
- Wound Healing : Preliminary studies suggest that formulations containing this compound may aid in wound healing by enhancing the absorption of healing agents through the skin.
- Anti-inflammatory Effects : Some research indicates potential anti-inflammatory properties, although further studies are necessary to substantiate these claims.
Properties
IUPAC Name |
propan-2-yl 16-methylheptadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-21(22)23-20(3)4/h19-20H,5-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOZOXKVMDBOSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015768 | |
Record name | Isopropyl 16-methylheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31478-84-9, 68171-33-5 | |
Record name | 1-Methylethyl 16-methylheptadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31478-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl 16-methylheptadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031478849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl isostearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanoic acid, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropyl 16-methylheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl isodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isopropyl 16-methylheptadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL ISOSTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C67IXB9Y7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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